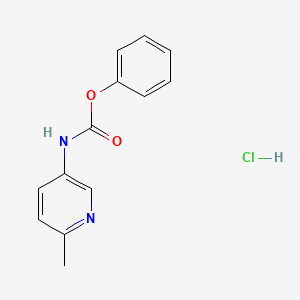
phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H13ClN2O2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) attached to a phenyl ring and a 6-methylpyridin-3-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of phenyl chloroformate with 6-methylpyridin-3-amine in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction is typically carried out in a solvent like tetrahydrofuran or acetonitrile at elevated temperatures (around 55°C) for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Applications De Recherche Scientifique
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate: Similar structure but with different substituents on the pyridine ring.
3-morpholinopropyl phenyl carbamate: Another carbamate derivative with a different substituent on the phenyl ring
Uniqueness
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride is unique due to its specific combination of phenyl and 6-methylpyridin-3-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1628206-34-7 |
|---|---|
Formule moléculaire |
C13H13ClN2O2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H12N2O2.ClH/c1-10-7-8-11(9-14-10)15-13(16)17-12-5-3-2-4-6-12;/h2-9H,1H3,(H,15,16);1H |
Clé InChI |
NNNWMXWBMDAEMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















